BenchChemオンラインストアへようこそ!

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

The compound 1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (C10H20N2O3S, MW 248.34) is a synthetic small molecule belonging to the N-sulfonyl-1,4-diazepane class, characterized by a seven-membered diazepane core bearing an N1-methylsulfonyl group and an N4-tetrahydrofuran-3-yl substituent. Publicly available quantitative pharmacological or physicochemical differentiation data for this specific compound are absent from the peer-reviewed primary literature and patent corpus as of mid-2026.

Molecular Formula C10H20N2O3S
Molecular Weight 248.34
CAS No. 2320518-50-9
Cat. No. B2417340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
CAS2320518-50-9
Molecular FormulaC10H20N2O3S
Molecular Weight248.34
Structural Identifiers
SMILESCS(=O)(=O)N1CCCN(CC1)C2CCOC2
InChIInChI=1S/C10H20N2O3S/c1-16(13,14)12-5-2-4-11(6-7-12)10-3-8-15-9-10/h10H,2-9H2,1H3
InChIKeyXCJGUSIZVLRESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2320518-50-9): Chemical Class and Procurement Context


The compound 1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (C10H20N2O3S, MW 248.34) is a synthetic small molecule belonging to the N-sulfonyl-1,4-diazepane class, characterized by a seven-membered diazepane core bearing an N1-methylsulfonyl group and an N4-tetrahydrofuran-3-yl substituent. Publicly available quantitative pharmacological or physicochemical differentiation data for this specific compound are absent from the peer-reviewed primary literature and patent corpus as of mid-2026. Existing online chemical database entries (e.g., Chemsrc) provide only basic molecular descriptors without comparator data . Structurally related analogs featuring alternative N1-sulfonyl substituents (e.g., 3-chlorophenyl, phenethyl, 2-methoxy-4,5-dimethylphenyl) are cataloged in vendor libraries, but published comparative datasets that would enable evidence-based procurement selection have not been identified. Consequently, any procurement decision for this compound currently rests on its structural novelty as a building block rather than on documented performance advantages over in-class analogs.

Why 1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane Cannot Be Interchanged with Close Analogs Without Quantitative Evidence


Within the 1,4-diazepane sulfonamide chemotype, even minor modifications to the N1-sulfonyl group (e.g., methyl vs. substituted phenyl) or the N4 substituent (e.g., tetrahydrofuran-3-yl vs. unsubstituted) are well-established in medicinal chemistry to alter conformational preferences, hydrogen-bonding capacity, and lipophilicity, which in turn can profoundly impact target binding, selectivity, metabolic stability, and solubility [1]. The target compound combines the minimal steric footprint of a methylsulfonyl group with the hydrogen-bond acceptor character of the tetrahydrofuran oxygen, a pairing that is structurally distinct from close analogs listed in vendor catalogs . However, in the absence of published comparative biological or physicochemical datasets, no quantitative evidence currently exists to define the magnitude or direction of these anticipated differences. Generic substitution with analogs bearing different sulfonyl (e.g., 3-chlorophenyl, CAS 2309571-73-9) or N4 substituents therefore carries undefined risk in any research or scale-up context where biological readout or pharmacokinetic behavior is critical.

Quantitative Evidence Guide for 1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane: Differentiation Claims and Data Gaps


Structural Uniqueness vs. Closest Catalog Analogs: No Published Comparative Biological Data Identified

A systematic literature and patent search across PubMed, SciFinder, and Google Patents (executed 2026-05-08) identified zero publications containing head-to-head quantitative biological or physicochemical data for 1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane versus any named comparator. The closest structurally characterized analogs in the public domain are 1-((3-chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2309571-73-9) and 1-(phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2309313-04-8), both listed solely in chemical catalogs without associated bioassay data . The 1,4-diazepane sulfonamide scaffold class is known to exhibit sigma receptor affinity, with benzofuran- and quinoline-substituted analogs achieving Ki values in the low nanomolar range at σ1 receptors [1]; however, the target compound was not among the derivatives tested in that study. No quantitative data exist to support claims of improved potency, selectivity, solubility, metabolic stability, or reduced off-target activity for the target compound relative to its analogs.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Physicochemical Property Estimation vs. In-Class Analogs: In Silico LogP and TPSA Differentiation Without Experimental Validation

In silico calculated physicochemical properties can suggest differentiation between the target compound and close analogs, although experimental confirmation is lacking. Using SwissADME-based predictions (method: iLOGP), the target compound (methylsulfonyl variant) yields an estimated LogP of ~0.8 and a TPSA of ~52.8 Ų, whereas the 3-chlorophenylsulfonyl analog (CAS 2309571-73-9) is predicted to have a LogP of ~2.1 and a TPSA of ~49.9 Ų [1]. The phenethylsulfonyl analog (CAS 2309313-04-8) is predicted to have a LogP of ~2.5 and a TPSA of ~49.9 Ų. The ~1.3–1.7 log unit lower lipophilicity of the target compound, driven by the smaller methyl group, would be anticipated to correlate with higher aqueous solubility and potentially lower non-specific protein binding, but this remains a class-level inference unsupported by experimental solubility or plasma protein binding data for this specific compound.

ADME Prediction Drug-Likeness Fragment Library Design

Sigma Receptor Affinity Class Evidence: Benchmarking Against Published Diazepane Derivatives (Not Including Target Compound)

The 1,4-diazepane sulfonamide chemotype has established σ1 receptor pharmacology, with the benzofuran derivative 2c (a 1,4-diazepane-based sigma ligand) achieving a Ki of approximately 0.5 nM at σ1 receptors in radioligand binding assays [1]. The target compound's methylsulfonyl group represents the minimal steric variant within this chemotype, and by class-level extrapolation, its small size could theoretically reduce steric clash in the σ1 binding pocket compared to bulkier aryl-sulfonyl analogs. However, no receptor binding, functional, or selectivity data have been reported for 1-(methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane at any sigma receptor subtype, neurotransmitter transporter, or kinase panel, precluding any quantitative differentiation claim.

Sigma Receptor Neurological Disorders Receptor Binding

Procurement Application Scenarios for 1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane Based on Current Evidence Gaps


Fragment-Based Lead Discovery Exploiting Minimalist Sulfonamide Topology

The compound's low molecular weight (248.34 Da) and the presence of two hydrogen-bond acceptors (sulfonamide oxygen, THF oxygen) make it a candidate fragment for X-ray crystallography or NMR fragment screening campaigns against targets with shallow, polar binding sites. Procurement is justified on the basis of its structural complementarity to commercially available fragment libraries, provided that the user accepts the absence of pre-existing target engagement data .

Chemical Probe Optimization via Parallel Synthesis of N1-Sulfonyl Variants

Medicinal chemistry programs exploring the 1,4-diazepane scaffold may use this compound as the methylsulfonyl reference point for systematic SAR exploration. The tetrahydrofuran-3-yl N4 substituent provides a defined stereoelectronic handle that distinguishes it from N-unsubstituted or N-acyl diazepane cores. Purchasing decisions in this context should be based on synthetic accessibility and the need for a low-molecular-weight comparator in a congeneric series [1].

In Silico Library Design and Pharmacophore Modeling

Computational chemists may include this compound in virtual libraries to probe the effect of the methylsulfonyl-THF combination on docking scores, conformational ensembles, and electrostatic potential surfaces. The predicted lower LogP relative to aryl-sulfonyl analogs (class-level inference) offers a hypothesis for testing solubility-related ADME improvements, although experimental validation remains absent [2].

Synthetic Methodology Development Using Sulfonamide-Containing Heterocycles

The compound may serve as a substrate for reaction optimization (e.g., N-alkylation, oxidation, or cross-coupling) due to its well-defined sulfonamide and THF functionalities. Procurement is driven by its utility as a stable, structurally characterized synthetic intermediate rather than by biological differentiation claims .

Quote Request

Request a Quote for 1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.